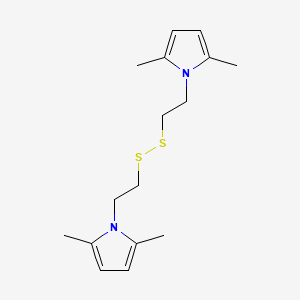
1H-Pyrrole, 1,1'-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) is a complex organic compound known for its unique structure and properties. It is a homobifunctional, maleimide crosslinker used primarily for conjugation between sulfhydryl groups (-SH). This compound is commonly utilized in the exploration and characterization of protein structures and interactions .
Preparation Methods
The synthesis of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) involves several steps. The primary synthetic route includes the reaction of 2,5-dimethyl-1H-pyrrole with dithiodi(2,1-ethanediyl) under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is conducted at ambient temperatures. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Scientific Research Applications
1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) has a wide range of scientific research applications:
Chemistry: Used as a crosslinking reagent to study protein structures and interactions.
Biology: Employed in the conjugation of biomolecules, aiding in the study of cellular processes.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) involves its ability to form covalent bonds with sulfhydryl groups. This crosslinking capability allows it to stabilize protein structures and facilitate the study of protein-protein interactions. The molecular targets primarily include thiol-containing proteins and peptides .
Comparison with Similar Compounds
1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) is unique due to its disulfide bond in the spacer arm, which allows for cleavable crosslinks. Similar compounds include:
1H-Pyrrole, 1,1’-(1,2-ethanediyl)bis-: Lacks the disulfide bond, making it non-cleavable.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar in structure but with a different spacer arm length.
1H-Pyrrole, 2,5-dimethyl-: A simpler compound without the crosslinking functionality.
These comparisons highlight the unique properties of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) in terms of its cleavable crosslinking ability and specific applications in scientific research.
Properties
CAS No. |
153686-94-3 |
|---|---|
Molecular Formula |
C16H24N2S2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-[2-[2-(2,5-dimethylpyrrol-1-yl)ethyldisulfanyl]ethyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C16H24N2S2/c1-13-5-6-14(2)17(13)9-11-19-20-12-10-18-15(3)7-8-16(18)4/h5-8H,9-12H2,1-4H3 |
InChI Key |
YWKHALMQISZVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCSSCCN2C(=CC=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
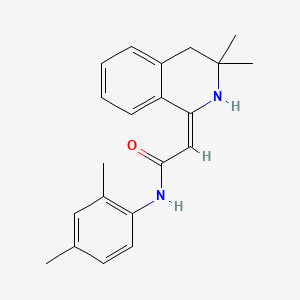
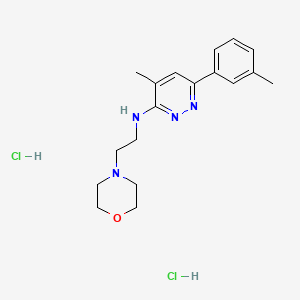
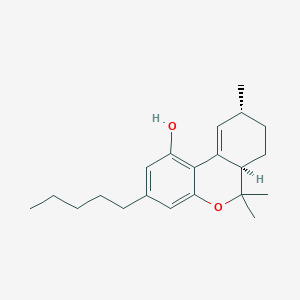

![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
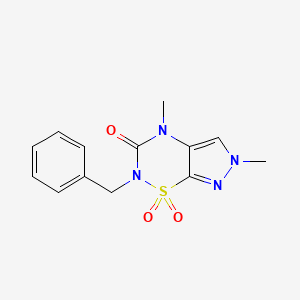
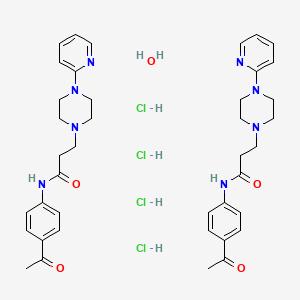
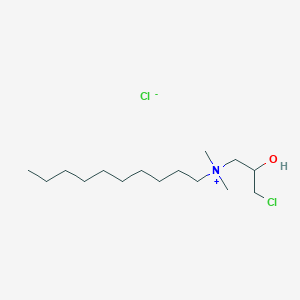
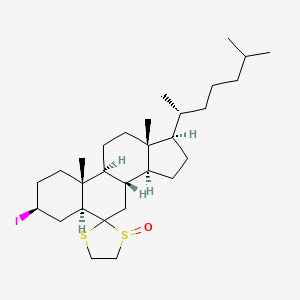
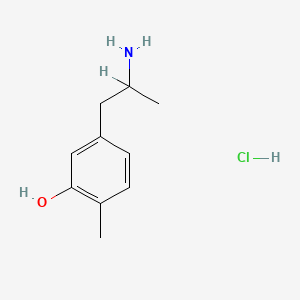
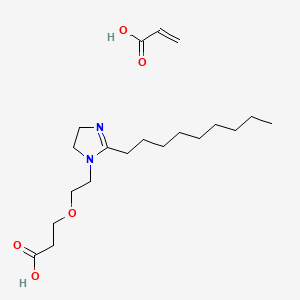
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)
